Head‑to‑Head Clinical Trial: Superior Inflammatory Mediator Modulation and Safety Profile vs. Metformin Hydrochloride in T2DM Patients
In the 12‑month COMET randomized, double‑blind, multicenter trial (NCT01386671) directly comparing metformin glycinate (2,101.2 mg/day, n=102) with metformin hydrochloride (1,700 mg/day, n=101), both groups achieved similar reductions in HbA1c; however, a significantly greater proportion of patients in the metformin glycinate arm attained the HbA1c target of <7% (p=0.030) [1]. At 6 months, 91% of metformin glycinate‑treated patients reached normal leptin levels compared with only 76% in the hydrochloride group (p=0.022), and the glycinate arm demonstrated a greater decrease in insulin resistance as assessed by QUICK index (p=0.040) [1]. Critically, the metformin glycinate group experienced significantly fewer treatment‑emergent adverse events (p=0.03), indicating a superior overall safety profile [1].
| Evidence Dimension | Proportion achieving HbA1c <7%; normalization of leptin at 6 months; insulin resistance (QUICK index); treatment‑emergent adverse event rate |
|---|---|
| Target Compound Data | MG 2,101.2 mg/day: higher proportion achieving HbA1c <7% (p=0.030); 91% normal leptin; greater decrease in QUICK index (p=0.040); fewer adverse events (p=0.03) |
| Comparator Or Baseline | Metformin hydrochloride 1,700 mg/day: lower proportion achieving HbA1c <7%; 76% normal leptin; smaller decrease in QUICK index; higher adverse event rate |
| Quantified Difference | HbA1c goal attainment: p=0.030; leptin normalization: 91% vs. 76% (p=0.022); QUICK index improvement: p=0.040; adverse events: p=0.03 |
| Conditions | 12‑month randomized, double‑blind, multicenter clinical trial; 203 adult T2DM patients; ClinicalTrials.gov NCT01386671 |
Why This Matters
This head‑to‑head evidence demonstrates that metformin glycinate matches the glycemic efficacy of the first‑line standard while delivering superior inflammatory mediator modulation and a measurably better safety profile, directly supporting its selection in clinical research where tolerability and inflammation are co‑primary endpoints.
- [1] González‑Canudas J, COMET Group. 146‑LB: Efficacy and Safety of Metformin Glycinate vs. Metformin Hydrochloride in Metabolic Control and Inflammatory Mediators in Type 2 Diabetes Mellitus Patients (T2DM). Diabetes 2019;68(Supplement_1):146‑LB. DOI: 10.2337/db19‑146‑LB. View Source
